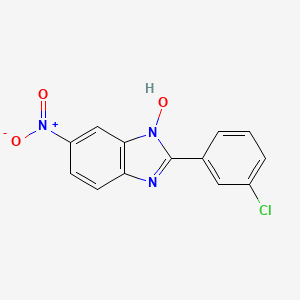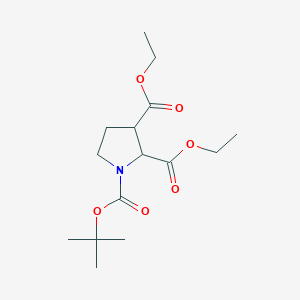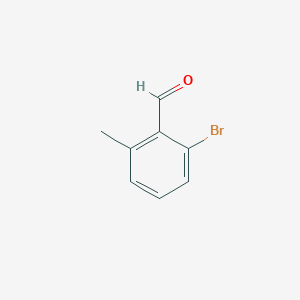
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione is a synthetic organic compound that features a piperidine ring substituted with an isobutylsulfonyl group and a phenylpentane-1,5-dione moiety
Mechanism of Action
Target of Action
Piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties . For instance, they have been used as CNS-inhibitors, anti-inflammatory agents, and for the treatment of various conditions such as obesity and type 2 diabetes .
Mode of Action
Piperidine derivatives have been found to interact with their targets in a variety of ways, leading to different biochemical and pharmacological effects . For instance, some piperidine derivatives have been found to inhibit the growth of bacteria .
Biochemical Pathways
Piperidine derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological and clinical applications .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives have been found to have a variety of effects at the molecular and cellular level, including anti-inflammatory and antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the isobutylsulfonyl group. The phenylpentane-1,5-dione moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The piperidine ring and phenylpentane moiety can undergo substitution reactions to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and phenylpentane-1,5-dione analogs. Examples are:
- 1-(4-(Methylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione
- 1-(4-(Ethylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione
- 1-(4-(Propylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione .
Uniqueness
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The isobutylsulfonyl group, in particular, may enhance the compound’s solubility and stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-16(2)15-26(24,25)18-11-13-21(14-12-18)20(23)10-6-9-19(22)17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJGBMYHMRCPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/new.no-structure.jpg)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2506931.png)


![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)
![1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2506941.png)


![Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate](/img/structure/B2506946.png)
![3,4-diethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2506947.png)


![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)
